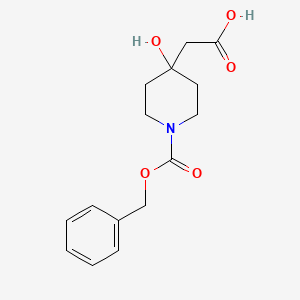

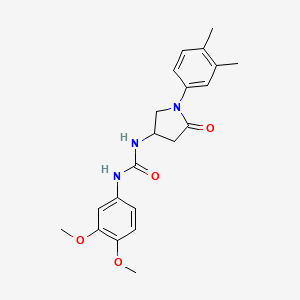

![molecular formula C27H26N2O4 B2625642 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid CAS No. 2137485-09-5](/img/structure/B2625642.png)

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid” is a chemical compound with a molecular weight of 430.46 . It has a complex structure with a fluorene group, a piperazine ring, and a phenylacetic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . Attached to this is a methoxy carbonyl group, which is linked to a piperazine ring. The piperazine ring is a six-membered ring with two nitrogen atoms. Finally, there is a phenylacetic acid group attached to the piperazine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique

Efficient Synthesis and Agonist Activity

An Efficient Synthesis of a Potent PPARpan Agonist : A study describes the efficient synthesis of a compound with potent PPARpan agonist activity, demonstrating the utility of complex piperazine derivatives in therapeutic applications. The synthesis includes regioselective bond formation and an efficient method of introducing an isobutyric acid fragment, showcasing the compound's potential in drug discovery and development (Guo et al., 2006).

Antimicrobial and Antioxidant Activities

Synthesis and Antimicrobial Activity of New Pyridine Derivatives : This research focuses on the synthesis of pyridine derivatives with notable antimicrobial activity. The study utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds that showed variable and modest activity against bacteria and fungi, highlighting the chemical's potential in antimicrobial drug development (Patel et al., 2011).

In Vitro Antioxidant Activity of Piperazine Derivatives : This research evaluated the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives. The study found that one of the compounds was the best radical scavenger, indicating the potential of such compounds in antioxidant applications. This underscores the versatility of piperazine derivatives in addressing oxidative stress-related conditions (Mallesha et al., 2014).

Novel Bioactive Compounds

Discovery of Novel Piperazines as Potent and Orally Active Inhibitors : The research led to the identification of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. This work highlights the role of piperazine derivatives in the development of treatments for conditions involving acetyl-CoA carboxylase, such as metabolic disorders. The study emphasized the optimization of substituents for enhanced activity and oral bioavailability (Chonan et al., 2011).

Crystal Structure and Synthesis Methods

Crystal Structure of Piperazine Derivatives : Studies on the crystal structure of piperazine-related compounds provide insight into their molecular conformation and intermolecular interactions. This research is crucial for understanding the physicochemical properties of these compounds, influencing their biological activity and drug formulation strategies (Miyata et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFFHERUUDLOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)

![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)

![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)

![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)